Ethoheptazine hydrochloride
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Overview
Description
Ethoheptazine hydrochloride is an opioid analgesic from the phenazepane family. It was invented in the 1950s and is a ring-expanded analogue of pethidine. This compound produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea .
Preparation Methods
The synthesis of ethoheptazine hydrochloride involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions.
Chemical Reactions Analysis
Ethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to derivatives with different properties
Scientific Research Applications
Ethoheptazine hydrochloride has been used in scientific research primarily for its analgesic properties. It has been studied for its potential use in treating pain and anxiety when combined with other compounds like acetylsalicylic acid and meprobamate. Additionally, it has been investigated for its antitussive (cough suppressant) properties .
Mechanism of Action
The mechanism of action of ethoheptazine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals, leading to analgesia. The exact molecular targets and pathways are similar to those of other opioid analgesics .
Comparison with Similar Compounds
Ethoheptazine hydrochloride is related to other opioid analgesics such as:
Proheptazine: Another phenazepane-based opioid with similar analgesic properties.
Pethidine: A well-known opioid analgesic, of which ethoheptazine is a ring-expanded analogue.
Meprobamate: Often combined with ethoheptazine for its anxiolytic effects
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile compared to other opioids.
Properties
CAS No. |
5982-61-6 |
---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H |
InChI Key |
XHRYXPJUXHWWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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